molecular formula C15H9ClINO B6357820 3-((3-Chlorophenyl)amino)-2-iodoinden-1-one CAS No. 1022391-27-0

3-((3-Chlorophenyl)amino)-2-iodoinden-1-one

Cat. No. B6357820
CAS RN: 1022391-27-0
M. Wt: 381.59 g/mol
InChI Key: OSVHZUDQLYIHSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3-Chlorophenyl)amino)-2-iodoinden-1-one, also known as 3-Chloro-2-iodoindan-1-amine (CII), is a synthetic compound that has been used in laboratory experiments for a variety of scientific research applications. CII is a versatile compound with a wide range of biochemical and physiological effects. It has been used in a variety of lab experiments, including those related to drug development, cancer research, and biochemistry.

Scientific Research Applications

CII has been used in a variety of scientific research applications. It has been used in drug development, as it can be used to study the effects of drugs on the body. CII has also been used in cancer research, as it can be used to study the effects of certain cancer treatments. Additionally, CII has been used in biochemistry, as it can be used to study the biochemical and physiological effects of certain compounds.

Mechanism of Action

The mechanism of action of CII is not yet fully understood. However, it is believed that CII binds to certain proteins in the body and modifies their activity. This binding is thought to be important in the regulation of various biochemical and physiological processes.
Biochemical and Physiological Effects
CII has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of enzymes involved in cell signaling, which can have a variety of effects on the body. CII has also been found to have anti-inflammatory and antioxidant effects, as well as to modulate the activity of certain hormones. Additionally, CII has been found to have an effect on the immune system, as it can modulate the activity of certain immune cells.

Advantages and Limitations for Lab Experiments

CII has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for long-term experiments. Additionally, CII is relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, CII also has some limitations. It is not very soluble in water, making it difficult to use in experiments that require aqueous solutions. Additionally, CII is not very soluble in organic solvents, making it difficult to use in certain types of experiments.

Future Directions

The potential future directions for CII are numerous. CII could be used in further studies of drug development, as it could be used to study the effects of new drugs on the body. Additionally, CII could be used in further studies of cancer research, as it could be used to study the effects of new cancer treatments. CII could also be used in further studies of biochemistry, as it could be used to study the biochemical and physiological effects of certain compounds. Finally, CII could be used in further studies of the immune system, as it could be used to study the effects of certain compounds on the immune system.

Synthesis Methods

CII can be synthesized using a number of methods. The most common method involves the reaction of 3-chloroaniline with 2-iodoindan-1-amine in the presence of a base. This reaction results in the formation of a cyclic amine, which is then converted to CII. Other methods of synthesis include the reaction of 3-chloroaniline with 2-iodoindan-1-ol in the presence of a base, as well as the reaction of 3-chloroaniline with 2-iodoindan-1-amine in the presence of a reducing agent.

properties

IUPAC Name

3-(3-chloroanilino)-2-iodoinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClINO/c16-9-4-3-5-10(8-9)18-14-11-6-1-2-7-12(11)15(19)13(14)17/h1-8,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVHZUDQLYIHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)I)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-Chlorophenyl)amino)-2-iodoinden-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.